tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Medicinal Chemistry Cross-Coupling Reactivity Comparison

Unprotected 4-iodoindazole suffers competing N-arylation during cross-coupling. tert-Butyl 4-iodo-1H-indazole-1-carboxylate (CAS 1337882-32-2) solves this: N-Boc protection ensures exclusive C4-selective Suzuki, Heck, or Sonogashira coupling in 70-90% yields. The 4-iodo group delivers >20:1 chemoselectivity over 3-bromo analogs, enabling sequential C4-then-C3 difunctionalization without protecting group manipulation. Post-coupling TFA deprotection liberates N1 for further alkylation/arylation, accelerating kinase inhibitor library synthesis. ≥98% pure; in stock for immediate global shipping.

Molecular Formula C12H13IN2O2
Molecular Weight 344.15 g/mol
CAS No. 1337882-32-2
Cat. No. B1408623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-iodo-1H-indazole-1-carboxylate
CAS1337882-32-2
Molecular FormulaC12H13IN2O2
Molecular Weight344.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I
InChIInChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3
InChIKeyYMQCKTYTNBFNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Identity & Procurement


tert-Butyl 4-iodo-1H-indazole-1-carboxylate (CAS 1337882-32-2) is an N-Boc-protected 4-iodoindazole building block with molecular formula C₁₂H₁₃IN₂O₂ and molecular weight 344.15 g/mol . The compound features an iodine atom at the indazole 4-position and a tert-butyl carbamate (Boc) protecting group at N1, enabling orthogonal functionalization strategies in medicinal chemistry and organic synthesis . Commercially available from multiple vendors in purities ranging from 95% to 98% , this iodinated heterocycle serves as a key intermediate for Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions to construct 4-substituted indazole derivatives [1].

tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Differentiation vs. Analogs


The regioisomeric identity, halogen substitution pattern, and N-protection status of indazole building blocks critically determine their reactivity in cross-coupling, metalation, and deprotection sequences. The 4-iodo substitution of the target compound offers distinct advantages over 3-iodo, 5-iodo, 4-bromo, and 4-chloro analogs in palladium-catalyzed transformations due to the relative reactivity order I > Br ≫ Cl in oxidative addition [1]. Furthermore, the presence of the Boc protecting group at N1 distinguishes this compound from unprotected 4-iodo-1H-indazole (CAS 885522-11-2), which presents competing NH acidity and alternative metalation pathways that complicate orthogonal functionalization strategies [2]. The quantitative evidence presented in Section 3 establishes that substituting a 4-bromo or 4-chloro analog for the 4-iodo derivative results in substantially lower cross-coupling yields under identical conditions, while substituting the 3-iodo or 5-iodo regioisomer yields entirely different product substitution patterns incompatible with target molecule synthesis [3].

tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Comparative Evidence


4-Iodo vs. 4-Bromo Reactivity in Suzuki Coupling

tert-Butyl 4-iodo-1H-indazole-1-carboxylate demonstrates markedly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to its 4-bromo analog (tert-butyl 4-bromo-1H-indazole-1-carboxylate, CAS 926922-37-4). Under identical Pd(PPh₃)₄-catalyzed conditions with arylboronic acids, the 4-iodo derivative achieves complete conversion within 2-4 hours at 80°C, whereas the 4-bromo analog requires extended reaction times (12-24 hours) or elevated temperatures (>100°C) to reach comparable conversion [1]. This reactivity differential arises from the lower bond dissociation energy of the C(sp²)-I bond (~65 kcal/mol) compared to the C(sp²)-Br bond (~80 kcal/mol), facilitating rate-determining oxidative addition to Pd(0) . The quantified difference in coupling yields under standardized conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 4h) is 82-88% for the 4-iodo derivative versus 45-55% for the 4-bromo analog when coupled with phenylboronic acid [1].

Medicinal Chemistry Cross-Coupling Reactivity Comparison

C4-Selective Coupling vs. 3/5-Iodo Regioisomers

The 4-iodo substitution pattern of tert-butyl 4-iodo-1H-indazole-1-carboxylate directs cross-coupling exclusively to the indazole C4 position, enabling the synthesis of 4-aryl, 4-alkenyl, and 4-alkynyl indazole derivatives with complete regiochemical fidelity. In contrast, the 3-iodo analog (tert-butyl 3-iodo-1H-indazole-1-carboxylate, CAS 290368-00-2) yields 3-substituted products, and the 5-iodo analog (tert-butyl 5-iodo-1H-indazole-1-carboxylate, CAS 1001907-23-8) yields 5-substituted products [1]. This regioisomeric differentiation is critical because the 4-position of indazole is a privileged vector for kinase inhibitor design; numerous FDA-approved kinase inhibitors (e.g., pazopanib, axitinib) incorporate 4-substituted indazole scaffolds for optimal ATP-binding pocket interactions [2]. The 4-iodo derivative provides direct synthetic access to this pharmacophoric region, whereas the 3-iodo and 5-iodo regioisomers yield products that cannot satisfy the same spatial and electronic binding requirements [1]. A comparative analysis of Suzuki coupling outcomes shows that the 4-iodo derivative produces 4-arylated indazoles in 70-90% yields, while the 3-iodo derivative under identical conditions produces 3-arylated indazoles in 65-85% yields—isomeric products with distinct biological profiles [3].

Regioselective Synthesis Indazole Functionalization Medicinal Chemistry

Orthogonal Functionalization: Boc vs. Unprotected Indazole

The Boc protecting group at N1 of tert-butyl 4-iodo-1H-indazole-1-carboxylate prevents competing NH-deprotonation and N-arylation side reactions that plague the unprotected analog 4-iodo-1H-indazole (CAS 885522-11-2). Under basic cross-coupling conditions (K₂CO₃, Cs₂CO₃, or K₃PO₄), the unprotected indazole NH (pKa ~12-13) undergoes partial deprotonation, leading to N-arylation side products (10-25% of total product mass) that reduce desired C4-functionalization yields and complicate purification [1]. The Boc-protected derivative eliminates this competing pathway entirely, enabling clean C4-selective cross-coupling with <2% N-arylation byproduct formation . Quantitative comparison: Suzuki coupling of Boc-protected 4-iodo derivative with 4-methoxyphenylboronic acid yields 84% of the desired 4-arylated product; identical reaction with unprotected 4-iodo-1H-indazole yields 62% of the desired product plus 21% of N-arylated side product [1]. Furthermore, the Boc group can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) after C4 functionalization, enabling sequential derivatization of both the C4 and N1 positions in a controlled, stepwise manner .

Protecting Group Strategy Sequential Functionalization Synthetic Methodology

Lipophilicity & Physicochemical Profile: 4-Iodo vs. 4-Chloro

tert-Butyl 4-iodo-1H-indazole-1-carboxylate exhibits calculated LogP of 3.42 and topological polar surface area (TPSA) of 44.12 Ų, positioning it within favorable drug-like property space . In comparison, the 4-chloro analog (tert-butyl 4-chloro-1H-indazole-1-carboxylate, CAS 1252572-23-8) has a calculated LogP of approximately 2.9-3.1 and identical TPSA . The higher lipophilicity of the iodo derivative (ΔLogP ≈ +0.3-0.5) translates to enhanced membrane permeability in cellular assays while maintaining acceptable aqueous solubility (>50 μg/mL in pH 7.4 buffer) . This physicochemical profile makes the 4-iodo intermediate particularly suitable for generating compound libraries intended for cellular screening, where moderate to high permeability is required for target engagement. The iodine atom also provides a useful heavy-atom handle for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength) and serves as a potential site for radioiodination (¹²⁵I or ¹³¹I) for tracer studies , capabilities absent in the chloro and bromo analogs.

Physicochemical Properties Drug-Likeness Assay Development

Dual Coupling Modes: 4-Iodo vs. Boronate Ester

tert-Butyl 4-iodo-1H-indazole-1-carboxylate serves as a versatile electrophilic coupling partner that can be converted in situ to the corresponding boronate ester (tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, CAS 1446443-06-6) via Miyaura borylation, enabling both electrophilic and nucleophilic coupling modalities from a single precursor [1]. While the pre-formed boronate ester is commercially available, direct procurement of the 4-iodo derivative offers greater synthetic flexibility: it can be used directly in electrophilic couplings (Suzuki with aryl/heteroaryl boronic acids, Heck, Sonogashira, Stille) or converted to the boronate ester as needed [2]. Studies of 3-bromo-4-iodoindazole systems demonstrate that the 4-iodo position undergoes selective cross-coupling in the presence of a 3-bromo substituent (chemoselectivity >20:1 for 4-iodo vs. 3-bromo under Pd(PPh₃)₄ conditions at 60°C), confirming that the 4-iodo moiety is the most reactive halogen position on the indazole scaffold [3]. This chemoselectivity enables sequential functionalization strategies—first C4 coupling, then deprotection, then N1 functionalization—that are essential for constructing complex kinase inhibitor scaffolds [2].

Sequential Cross-Coupling Orthogonal Reactivity Medicinal Chemistry

tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Research Applications


Kinase Inhibitor Scaffold: 4-Aryl Indazole Synthesis

Medicinal chemistry teams developing ATP-competitive kinase inhibitors require efficient access to 4-aryl indazole scaffolds, a privileged chemotype in oncology drug discovery. tert-Butyl 4-iodo-1H-indazole-1-carboxylate enables Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate 4-substituted indazole libraries in 70-90% yields [1]. The Boc protecting group prevents competing N-arylation side reactions that plague unprotected analogs, ensuring clean C4-selective functionalization . Following C4 diversification, mild acidic deprotection (TFA/CH₂Cl₂) liberates the N1 position for subsequent N-alkylation or N-arylation, enabling rapid construction of fully elaborated kinase inhibitor candidates [1]. This orthogonal functionalization strategy has been validated in patent literature for the synthesis of indazole-based kinase inhibitors targeting VEGF-R, FGF-R, and CDK complexes [2].

Sequential Synthesis: Electrophilic to Nucleophilic Switching

Complex API syntheses requiring both electrophilic and nucleophilic coupling at the indazole C4 position benefit from the dual reactivity of tert-butyl 4-iodo-1H-indazole-1-carboxylate. The compound can be employed directly as an electrophile in Suzuki, Heck, or Sonogashira couplings, or converted via Miyaura borylation to the corresponding 4-boronate ester for use as a nucleophilic coupling partner [1]. This flexibility enables convergent synthetic strategies where the indazole core is introduced at the optimal stage of the synthetic sequence. In process chemistry applications, the 4-iodo derivative demonstrates >20:1 chemoselectivity for coupling at the 4-position over a 3-bromo substituent, enabling sequential C4 then C3 functionalization without protecting group manipulation at the halogen sites . This chemoselectivity has been exploited in the kilogram-scale synthesis of PI3Kδ inhibitors for clinical development [2].

Heavy-Atom Derivatization for X-ray Crystallography

Crystallographers and structural biologists requiring heavy-atom derivatives for X-ray phasing can utilize tert-butyl 4-iodo-1H-indazole-1-carboxylate as a precursor to iodine-containing ligands. The iodine atom provides strong anomalous scattering at Cu Kα wavelength (f' ≈ -1.1 e⁻, f'' ≈ 6.8 e⁻ at 1.5418 Å), enabling experimental phasing of protein-ligand co-crystal structures via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) [1]. Following co-crystallization of the iodinated ligand with the target protein, the iodine anomalous signal facilitates phase determination without requiring selenomethionine incorporation or heavy-atom soaking. Additionally, the iodine atom serves as a site for radioiodination (¹²⁵I or ¹³¹I) for radioligand binding assays, autoradiography, and in vivo biodistribution studies [1]. The 4-chloro and 4-bromo analogs lack sufficient anomalous scattering signal (Cl: f'' ≈ 0.7 e⁻; Br: f'' ≈ 1.3 e⁻) for routine phasing applications.

High-Throughput Library Synthesis for Screening

Discovery chemistry groups synthesizing focused indazole libraries for high-throughput screening benefit from the robust and reproducible cross-coupling performance of tert-butyl 4-iodo-1H-indazole-1-carboxylate. The 4-iodo moiety undergoes complete conversion under mild Pd-catalyzed conditions (80°C, 2-4 hours) with a broad substrate scope encompassing aryl, heteroaryl, alkenyl, and alkynyl coupling partners [1]. The Boc protecting group remains intact under these conditions, allowing for post-coupling purification and subsequent parallel deprotection to generate the free NH indazole for biological evaluation . The higher reactivity of the 4-iodo derivative compared to the 4-bromo analog (82-88% vs. 45-55% yields under identical conditions) translates to higher library synthesis success rates and reduced attrition due to failed coupling reactions [1]. This reliability is critical for automated parallel synthesis platforms where reaction conditions cannot be individually optimized for each library member.

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